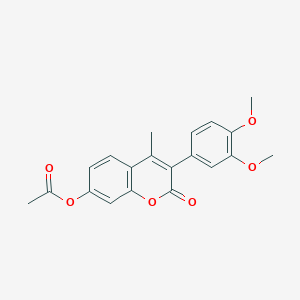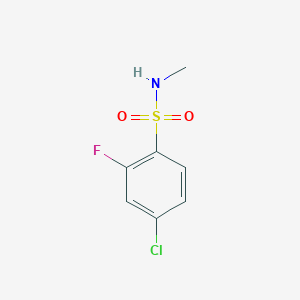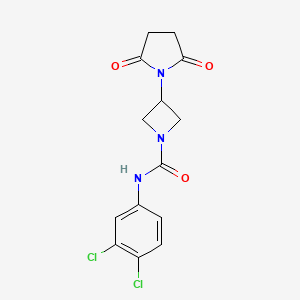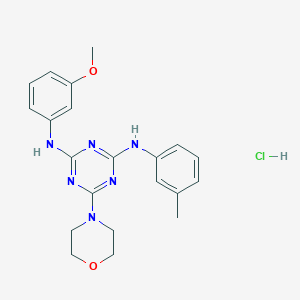
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Structural Analysis
A study by Penkova, Retailleau, and Manolov (2010) focused on the crystal structure of a compound closely related to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate, using X-ray crystallography. This compound crystallizes in an orthorhombic system, providing insights into its structural characteristics and potential applications in organic synthesis and material science Penkova, Retailleau, & Manolov, 2010.
Synthetic Applications
Čačić et al. (2009) explored the design and synthesis of thiazolidin-4-ones based on derivatives of 2-oxo-2H-chromen-4-yl acetic acid, highlighting the versatility of these compounds in the synthesis of heterocyclic compounds with potential antibacterial activity. This research underscores the role of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate in the development of new pharmaceuticals Čačić et al., 2009.
Catalytic Properties
Yavari, Nasiri, and Djahaniani (2003) reported on the triphenylphosphine catalyzed reaction between 1,3-dicarbonyl compounds and acetylenic esters, leading to the formation of chromene derivatives. This demonstrates the compound's potential in catalysis and organic transformations, offering a pathway to synthesize chromene derivatives efficiently Yavari, Nasiri, & Djahaniani, 2003.
Pharmaceutical Synthesis
Research by Song et al. (2018) on Pd-catalyzed cascade reactions of dibromoolefin derivatives with arylboronic acids to synthesize diversely functionalized 2H-chromenes reveals the compound's significance in the pharmaceutical industry. These reactions facilitate the development of compounds with potential therapeutic applications, showcasing the importance of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate in drug discovery Song et al., 2018.
特性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-15-7-6-14(25-12(2)21)10-17(15)26-20(22)19(11)13-5-8-16(23-3)18(9-13)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMJSUZGYHKUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)

![1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2653288.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2653289.png)
![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)
![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)




![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)
![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)
